1-(Benzyloxy)-4-(difluoromethyl)benzene
Overview
Description
“1-(Benzyloxy)-4-(difluoromethyl)benzene” is a chemical compound with the empirical formula C14H12F2O . It has a molecular weight of 234.24 . The InChI key for this compound is LFDJCWRYXCAVSC-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “1-(Benzyloxy)-4-(difluoromethyl)benzene” consists of a benzene ring with a benzyloxy (C6H5CH2O-) group and a difluoromethyl (CF2H) group attached to it .Physical And Chemical Properties Analysis
“1-(Benzyloxy)-4-(difluoromethyl)benzene” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 323.6±42.0 °C at 760 mmHg, and a flash point of 157.4±23.8 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 202.1±3.0 cm3 .Scientific Research Applications
Synthesis and Organic Chemistry
- Microwave-Assisted Synthesis : A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, demonstrating increased yield and reduced reaction time compared to conventional heating (Pan, Wang, & Xiao, 2017).
- Intermediate in Organic Synthesis : 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a derivative, is used as an intermediate in organic synthesis for pharmaceutical and pesticide preparation (We, 2015).
Chemical Reactions and Catalysis
- Benzylation of Alcohols : A bench-stable pyridinium salt has been used for the benzylation of a wide range of alcohols, highlighting the versatility of benzyloxy derivatives in organic reactions (Poon & Dudley, 2006).
- Electrochemical Fluorination : Studies on the electrochemical fluorination of compounds like difluoromethylbenzene demonstrate the potential for efficient production of fluorinated aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).
Molecular Electronics
- Conductance Studies : Research on benzene-1,4-dithiol molecules has provided insights into the conductance of molecular junctions, a fundamental aspect of molecular-scale electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).
Material Science and Polymer Chemistry
- Synthesis of Novel Fluorine-Containing Compounds : The synthesis of compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene highlights their application in the production of advanced materials such as fluorine-containing polyetherimides (Yu Xin-hai, 2010).
properties
IUPAC Name |
1-(difluoromethyl)-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDJCWRYXCAVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716750 | |
Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-(difluoromethyl)benzene | |
CAS RN |
915799-67-6 | |
Record name | 1-(Benzyloxy)-4-(difluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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